molecular formula C14H19N5O B6437484 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549041-74-7

4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No. B6437484
CAS RN: 2549041-74-7
M. Wt: 273.33 g/mol
InChI Key: VISNZRGFNFPZBE-UHFFFAOYSA-N
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Description

The compound “4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine” is a derivative of the known alkaloid cytisine contained in the seeds of plants of Cytisus laburnum L. and Thermopsis lanceolata R.Br., both of the Lugiminosae family . This class of compounds is promising for obtaining new biologically active compounds .


Synthesis Analysis

The new compound has been obtained from two biologically active compounds, such as isoxazole and cytisine. It has been demonstrated that the reaction led to the single-stage method under very mild conditions to obtain 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine .


Molecular Structure Analysis

The structure of the compound has been examined in detail using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C). As a result, the homo- and heteronuclear spin-spin couplings have been established . The X-ray diffraction analysis has determined the spatial structure of this new derivative .


Chemical Reactions Analysis

The synthesis of this compound involves the reaction of sulfochloride with cytisine in dry acetonitrile in the presence of pyridine as an acid-binding agent .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .

Synthesis of New Derivative of Alkaloid Cytisine

The compound is used in the synthesis of a new derivative of the known alkaloid cytisine, which is contained in the seeds of plants of Cytisus laburnum L. and Thermopsis lanceolata R.Br., both of the Lugiminosae family . This class of compounds is promising for obtaining new biologically active compounds .

Synthesis of Pro-Drugs

This compound is an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . Proinsecticides include N-(5-methyl-2-oxo-1,3-dioxol-4-yl) methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine .

Antiproliferative and Antiviral Activity

Pyrimidine-derived indole ribonucleosides synthesized from this compound have been tested for in vitro antiproliferative (HL-60 cervical carcinoma HeLaS3, T-lymphoblastic leukemia human cell line CCRF–CEM and promyelocytic leukemia) and antiviral activity (Dengue virus and anti-hepatitis C virus) .

Antimicrobial Activity

The 3,5-dimethyl-1,2,4-triazole derivatives of this compound have been reported to have antimicrobial activity . The Schiff bases obtained from 4-amino-3,5-dimethyl-1,2,4-triazole inhibit endocytosis and in copper (II) complexes inhibit protein tyrosine phosphatases .

Hemorheological Activity

The spatial structure of a new derivative based on the cytisine alkaloid synthesized from this compound has been studied for its hemorheological activity .

properties

IUPAC Name

3,5-dimethyl-4-[(4-pyrimidin-4-ylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-11-13(12(2)20-17-11)9-18-5-7-19(8-6-18)14-3-4-15-10-16-14/h3-4,10H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISNZRGFNFPZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine

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